N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide
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Overview
Description
N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide is a chemical compound with a complex structure that includes a cyanopropyl group, a fluorine atom, and a hydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoro-4-hydroxybenzoic acid with (1S)-1-cyanopropylamine under specific conditions to form the desired benzamide derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a fluoro-benzaldehyde, while reduction of the nitrile group may produce a fluoro-benzylamine.
Scientific Research Applications
N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S)-1-cyanopropyl]-2-chloro-4-hydroxybenzamide
- N-[(1S)-1-cyanopropyl]-2-fluoro-4-methoxybenzamide
- N-[(1S)-1-cyanopropyl]-2-fluoro-4-aminobenzamide
Uniqueness
N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide is unique due to the presence of both a fluorine atom and a hydroxy group on the benzamide ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-2-7(6-13)14-11(16)9-4-3-8(15)5-10(9)12/h3-5,7,15H,2H2,1H3,(H,14,16)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXDPPUOAGSODG-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=C(C=C(C=C1)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C#N)NC(=O)C1=C(C=C(C=C1)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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